Lipophilicity (logP) Differentiation: 4-Methylphenyl vs. Phenyl and Dimethyl Analogs
The target compound exhibits a measured logP of 1.40 (ChemBase) or calculated logP of 1.75 (PubChem), compared with 0.91 (measured) / 1.32 (calculated) for the 3-methyl-3-phenyl analog (desmethylmethsuximide, CAS 1497-17-2) and −0.13 (measured) / 0.39 (calculated) for the 3,3-dimethyl analog (CAS 3437-29-4) [1][2][3]. The addition of a para-methyl group to the phenyl ring increases logP by approximately 0.4–0.5 log units relative to the unsubstituted phenyl analog, placing the compound in a more favorable lipophilicity range (logP 1–3) for CNS drug-likeness while remaining below the threshold associated with poor solubility and high metabolic clearance [4].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 1.40 (measured) / 1.75 (calculated) |
| Comparator Or Baseline | 3-methyl-3-phenyl analog: logP = 0.91 / 1.32; 3,3-dimethyl analog: logP = −0.13 / 0.39 |
| Quantified Difference | ΔlogP ≈ +0.4 to +0.5 vs. phenyl analog; ΔlogP ≈ +1.4 to +1.8 vs. dimethyl analog |
| Conditions | Measured logP by shake-flask method (ChemBase); calculated logP by XLogP3 (PubChem) |
Why This Matters
This logP difference shifts the compound into a more desirable CNS drug-likeness window, potentially improving membrane permeability and oral absorption relative to the more polar phenyl analog, which can inform selection for CNS-targeted screening libraries.
- [1] ChemBase.cn. 3-methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione: LogP 1.404. http://www.chembase.cn/molecule-243914.html (accessed April 2026). View Source
- [2] PubChem CID 43155395: XLogP3-AA = 1.4. https://pubchem.ncbi.nlm.nih.gov/compound/88612-24-2 (accessed April 2026). View Source
- [3] ChemBase.cn. 3-methyl-3-phenylpyrrolidine-2,5-dione: LogP 0.905; 3,3-dimethylpyrrolidine-2,5-dione: LogP −0.134. http://www.chembase.cn (accessed April 2026). View Source
- [4] Pajouhesh, H.; Lenz, G. R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2005, 2 (4), 541–553. doi:10.1602/neurorx.2.4.541. View Source
